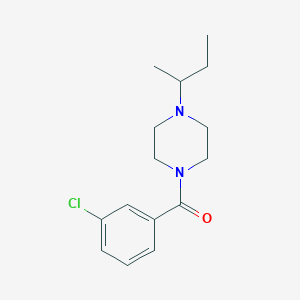
3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione, also known as BZTP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione involves the formation of a complex between the compound and metal ions. This complex formation results in a change in the electronic properties of 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione has been found to have unique biochemical and physiological effects. Studies have shown that 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione has been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione in lab experiments is its selectivity for certain metal ions, which allows for precise detection and measurement. However, one limitation of using 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione is its sensitivity to pH and temperature, which can affect its fluorescence properties.
Future Directions
There are several future directions for research involving 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione. One area of interest is the development of new fluorescent probes based on the structure of 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione for the detection of other metal ions. Additionally, further investigation into the mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione and its potential use in cancer therapy is warranted.
Synthesis Methods
The synthesis of 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione involves the reaction of 2-mercaptobenzothiazole with 4-biphenylcarboxaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. 3-(1,3-benzothiazol-2-ylthio)-1-(4-biphenylyl)-2,5-pyrrolidinedione has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S2/c26-21-14-20(29-23-24-18-8-4-5-9-19(18)28-23)22(27)25(21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQCDAJIKKDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5186105.png)

![1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5186126.png)

![1-methyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186135.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5186143.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)

![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)